Ir(p-CF3-ppy)3

Description

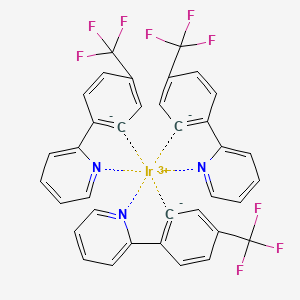

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H21F9IrN3 |

|---|---|

Molecular Weight |

858.8 g/mol |

IUPAC Name |

iridium(3+);2-[4-(trifluoromethyl)benzene-6-id-1-yl]pyridine |

InChI |

InChI=1S/3C12H7F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,6-8H;/q3*-1;+3 |

InChI Key |

TXUSYAYOQXPEJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.[Ir+3] |

Origin of Product |

United States |

Electronic Structure and Quantum Chemical Characterization

Theoretical Investigations of Ground State Electronic Configurations

The ground state electronic structure of Ir(p-CF3-ppy)3 is fundamental to understanding its photophysical and electrochemical behavior. Theoretical models have been employed to elucidate the distribution of electrons and the nature of molecular orbitals.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of iridium(III) complexes. For this compound and related compounds, DFT calculations are used to optimize the molecular geometry and to determine the electronic properties of the neutral molecule as well as its ionized forms. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results. For instance, the B3LYP functional is commonly used for both geometry optimization and electronic property calculations. researchgate.netcardiff.ac.uk For the iridium atom, effective core potentials (ECPs) like LANL2DZ or SDD are often employed to account for relativistic effects, while basis sets such as 6-31G(d) or 6-31G* are used for lighter atoms like carbon, hydrogen, and fluorine. cardiff.ac.ukresearchgate.net

DFT studies reveal that the introduction of electron-withdrawing trifluoromethyl (-CF3) groups on the phenylpyridine ligands significantly influences the electronic properties. cardiff.ac.ukacs.org These groups tend to stabilize the highest occupied molecular orbital (HOMO), which can lead to a wider HOMO-LUMO energy gap. rsc.org This stabilization is a key factor in tuning the emission color of the complex. rsc.org Calculations have shown that the ground state of facial (fac) this compound possesses C3 symmetry. nih.gov The calculated molecular geometries from DFT are generally in good agreement with experimental data obtained from X-ray crystallography. cardiff.ac.uk

| Computational Method | Basis Set (Ir) | Basis Set (Other Atoms) | Key Findings |

|---|---|---|---|

| DFT (B3LYP) | LANL2DZ | 6-31G(d) | Optimized ground state geometry, analysis of molecular orbitals. researchgate.net |

| DFT (B3LYP) | SDD ECP | 6-31G* | Good agreement between optimized geometry and crystal structure. cardiff.ac.uk |

| DFT | - | - | -CF3 groups stabilize the HOMO, widening the HOMO-LUMO gap. rsc.org |

Frontier Molecular Orbital (FMO) analysis provides crucial information about the chemical reactivity and electronic transitions of a molecule. ajchem-a.com For this compound, the HOMO and LUMO are of particular interest as they are directly involved in the lowest energy electronic excitations.

The HOMO in such iridium complexes is typically a mixture of the iridium 5d orbitals and the π orbitals of the cyclometalating phenyl rings. researchgate.netresearchgate.netrsc.org The LUMO, on the other hand, is predominantly localized on the π* orbitals of the pyridine (B92270) rings of the ligands. researchgate.netacs.orgnih.gov This distribution gives the lowest energy transition a significant metal-to-ligand charge transfer (MLCT) character, mixed with ligand-to-ligand charge transfer (LLCT) and ligand-centered (LC) π-π* character. rsc.orgnih.gov

The introduction of the electron-withdrawing -CF3 group at the para-position of the phenyl ring has a pronounced effect on the orbital energies. It lowers the energy of the HOMO due to its inductive effect, which stabilizes the electron density on the phenyl ring and, consequently, the interacting iridium d-orbitals. acs.orgrsc.org This leads to a larger HOMO-LUMO gap compared to the unsubstituted Ir(ppy)3, resulting in a blue-shift of the emission. rsc.orgrsc.org For example, the triplet energy (ET) of [this compound] is reported to be 56.4 kcal mol⁻¹, which is higher than that of [Ir(ppy)3] (55.2 kcal mol⁻¹). rsc.org

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| (CF3BT-CF3P)2Ir(acac) | -5.28 | -3.15 | 2.13 | researchgate.net |

Note: Data for a related complex is provided for illustrative purposes.

The heavy iridium atom in this compound introduces strong spin-orbit coupling (SOC). researchgate.netrsc.org This relativistic effect is crucial for the high phosphorescence quantum yields observed in iridium(III) complexes. rsc.organalis.com.my SOC facilitates intersystem crossing (ISC) from singlet excited states to triplet excited states by mixing their spin states. nih.govresearchgate.netresearchgate.net

Theoretical calculations that include SOC, often using methods like the zeroth-order regular approximation (ZORA) or multi-reference configuration interaction (MRCI), are necessary to accurately describe the photophysical properties. nih.govresearchgate.net These calculations show that SOC not only enables the formally spin-forbidden phosphorescence but also influences the energies and lifetimes of the excited states. nih.govresearchgate.net The strong SOC mixes the singlet and triplet manifolds, giving the triplet states some singlet character and vice versa. This "borrowing" of intensity from spin-allowed singlet transitions makes the radiative decay from the lowest triplet state (T1) to the singlet ground state (S0) much more probable. nih.gov The efficiency of this process is a key reason why complexes like this compound are excellent phosphorescent emitters. ossila.com

Excited State Electronic Structure Analysis

Understanding the nature of the excited states is paramount for predicting and explaining the luminescence properties of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies and properties of electronic excited states in large molecules like this compound. researchgate.netacs.orgarxiv.org TD-DFT calculations, performed on the optimized ground-state geometry, can predict the vertical excitation energies for both singlet and triplet excited states. cardiff.ac.ukacs.org

These calculations help to assign the bands observed in experimental absorption spectra. researchgate.net For iridium complexes, the absorption spectrum typically shows intense spin-allowed ligand-centered (¹LC) π-π* transitions in the UV region, and weaker spin-allowed metal-to-ligand charge transfer (¹MLCT) transitions at lower energies. acs.orgscispace.com At the lowest energies, very weak bands corresponding to spin-forbidden transitions to triplet states (e.g., ³MLCT) can be observed, which are made partially allowed by the strong SOC. acs.orgscispace.com The accuracy of TD-DFT results can depend on the chosen functional, with hybrid functionals often providing better agreement with experimental data for charge-transfer states. arxiv.org

The lowest-lying singlet excited states of this compound and similar complexes are typically a mixture of different electronic configurations. Upon photoexcitation, the system is usually promoted to one of these singlet states. scispace.com

¹LC (Ligand-Centered): These are high-energy states corresponding to π-π* transitions localized on the ppy ligands. acs.org

¹MLCT (Metal-to-Ligand Charge Transfer): These transitions involve the promotion of an electron from a metal-based d-orbital (HOMO) to a ligand-based π* orbital (LUMO). researchgate.netacs.org In this compound, this would be from the Ir(dπ) to the ppy(π*) orbitals.

¹LLCT (Ligand-to-Ligand Charge Transfer): In heteroleptic complexes, this involves charge transfer between different types of ligands. In homoleptic complexes like this compound, it can refer to charge transfer between different ppy ligands, although this is less common for the lowest excited state. cardiff.ac.uk

TD-DFT calculations suggest that the lowest singlet excited state (S1) is predominantly of ¹MLCT character, often with some mixing of ¹LC character. acs.org Following excitation to the S1 state or higher singlet states, the molecule typically undergoes very rapid intersystem crossing (ISC) to the triplet manifold (e.g., T1), a process greatly enhanced by the strong spin-orbit coupling of the iridium center. nih.govresearchgate.net It is from this lowest triplet state that phosphorescence occurs. acs.org

| Excited State | Character | Description |

|---|---|---|

| S1 | ¹MLCT / ¹LC | Lowest singlet excited state, primarily a mix of metal-to-ligand charge transfer and ligand-centered character. acs.org |

| ¹MLCT | Metal-to-Ligand Charge Transfer | Electron promotion from Ir 5d orbitals to ppy π* orbitals. researchgate.netacs.org |

| ¹LLCT | Ligand-to-Ligand Charge Transfer | Charge transfer between ppy ligands. cardiff.ac.uk |

| ¹LC | Ligand-Centered | High-energy π-π* transition localized on a ppy ligand. acs.org |

Elucidation of Triplet Excited States (e.g., T1, 3MLCT, 3LLCT, 3LC)

The photophysical properties of iridium(III) complexes, including this compound, are largely dictated by the nature of their low-lying triplet excited states. These states arise from the population of triplet manifolds through efficient intersystem crossing (ISC) from the initially formed singlet excited states, a process facilitated by the strong spin-orbit coupling (SOC) induced by the heavy iridium atom. acs.orgacs.org The primary triplet excited states of interest are the triplet metal-to-ligand charge transfer (³MLCT), triplet ligand-to-ligand charge transfer (³LLCT), and triplet ligand-centered (³LC) states. acs.org

In the parent complex, fac-Ir(ppy)3, the lowest excited state is identified as a ³MLCT state, corresponding to an electron transfer from the iridium 5d orbitals to the π* orbitals of the 2-phenylpyridine (B120327) (ppy) ligands. researchgate.net This complex exhibits green phosphorescence with a lifetime on the order of microseconds. acs.orgresearchgate.net The triplet state in Ir(ppy)3 is further split into three sublevels, which complicates its luminescence temperature dependence due to thermal activation processes between these states. researchgate.net

Time-resolved spectroscopy and computational studies are instrumental in dissecting the contributions of these different triplet states. For example, transient absorption spectroscopy can reveal the dynamics of charge transfer processes, including ligand-to-ligand charge transfer, which can occur on the picosecond timescale. scispace.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can predict the energies and compositions of the various triplet states, providing a deeper understanding of their nature. acs.orgcore.ac.uk

Table 1: Characteristics of Triplet Excited States in Iridium(III) Complexes

| Excited State | Description | Involved Orbitals | Influence on Properties |

| ³MLCT | Metal-to-Ligand Charge Transfer | From Ir 5d to Ligand π | Dominant in many emissive Ir(III) complexes, influencing emission energy and lifetime. acs.orgresearchgate.net |

| ³LLCT | Ligand-to-Ligand Charge Transfer | From one ligand's π orbital to another's π orbital | Can mix with ³MLCT, affecting emission spectra and dynamics. soton.ac.ukacadiau.ca |

| ³LC | Ligand-Centered | From a ligand's π orbital to its own π* orbital | Can be the lowest energy state, leading to structured emission spectra and longer lifetimes. soton.ac.ukrsc.org |

Influence of the Trifluoromethyl Group on Excited State Energies and Character

The introduction of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring in the ppy ligand has a profound impact on the electronic structure and photophysical properties of the resulting complex, this compound. The -CF3 group is a strong electron-withdrawing group, and its presence significantly influences the energies of the molecular orbitals involved in the excited states.

Specifically, the electron-withdrawing nature of the -CF3 group leads to a stabilization (lowering of energy) of the highest occupied molecular orbital (HOMO), which typically has significant metal d-orbital and phenyl π-orbital character. nih.gov Conversely, the lowest unoccupied molecular orbital (LUMO), which is primarily localized on the pyridine part of the ppy ligand, is less affected. nih.gov This increased energy gap between the HOMO and LUMO results in a blue shift of the emission compared to the unsubstituted Ir(ppy)3.

Computational studies using TD-DFT confirm this trend. For a series of heteroleptic Ir(III) complexes, the introduction of electron-withdrawing groups like -CF3 or -Cl on the cyclometalating ligand was found to reduce the HOMO and HOMO-1 density at the metal center. acs.org This implies a weaker MLCT contribution to the excited state. acs.org Experimental data supports this, showing that complexes with electron-withdrawing substituents are harder to oxidize. acs.org

The -CF3 group also influences the character of the emitting state. In some cases, the strong electron-withdrawing effect can lead to a more pronounced ³LC character in the lowest triplet excited state. soton.ac.uk This is evidenced by highly structured emission spectra observed in complexes like Ir-CF3, in contrast to the broad, featureless emission of complexes with electron-donating groups. soton.ac.uk This increased ³LC character can also lead to longer triplet lifetimes. soton.ac.uk For example, the triplet energy of this compound has been reported to be 56.4 kcal mol⁻¹. rsc.org

Computational Prediction of Photophysical Parameters

Computational chemistry, particularly methods based on density functional theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for predicting the photophysical properties of phosphorescent organometallic complexes like this compound. acs.orgresearchgate.net These methods allow for the calculation of key parameters that govern the efficiency and dynamics of the light-emission process.

Radiative and Non-Radiative Rate Constant Calculations

Non-radiative decay processes are more complex and can occur through several mechanisms. A dominant pathway for many Ir(III) complexes at room temperature is the thermal population of a non-emissive, distorted metal-centered (³MC) state from the emissive ³MLCT state. researchgate.netnih.gov This process involves surmounting an activation energy barrier (ΔE). researchgate.netnih.gov DFT calculations can be used to locate the transition state between the ³MLCT and ³MC states and determine this activation barrier. researchgate.netuq.edu.au The non-radiative rate constant often follows an Arrhenius-type temperature dependence, and both the pre-exponential factor and the activation energy can be estimated computationally. nih.gov It has been shown that even small differences in the calculated activation energies can lead to dramatic changes in the non-radiative rate. researchgate.net

Table 2: Computationally Predicted Photophysical Rate Constants for an Iridium Complex

| Parameter | Description | Influencing Factors | Computational Approach |

| k_r (Radiative Rate Constant) | Rate of photon emission from T1 state. | Spin-orbit coupling (SOC), metal character in T1, energy gap to perturbing singlet states. researchgate.netshuaigroup.net | TD-DFT with SOC calculations. researchgate.netshuaigroup.net |

| k_nr (Non-radiative Rate Constant) | Rate of non-emissive decay from T1 state. | Activation barrier to ³MC state, SOC between T1 and S0, vibronic coupling. shuaigroup.netresearchgate.net | DFT to find transition states and activation energies. researchgate.netnih.gov |

Excited State Redox Potential Derivations

The redox potentials of a photocatalyst in its excited state are crucial for determining its ability to participate in photo-induced electron transfer reactions. The excited-state oxidation potential (Eox) and excited-state reduction potential (Ered) quantify the oxidizing and reducing power of the molecule upon photoexcitation, respectively.

These excited-state potentials are typically not measured directly but are calculated from the ground-state redox potentials and the energy of the lowest excited state (E0-0), which is the energy difference between the zeroth vibrational levels of the ground and excited states. nsf.gov The relationships are given by the following equations:

Eox (PS⁺/PS) ≈ Eox (PS⁺/PS) - E₀,₀

Ered (PS/PS⁻) ≈ Ered (PS/PS⁻) + E₀,₀

Here, Eox and Ered are the ground-state oxidation and reduction potentials, which can be determined experimentally via cyclic voltammetry or estimated computationally. nsf.gov E0-0 is typically estimated from the onset of the phosphorescence spectrum. acs.org

For this compound, its utility as a photosensitizer is directly linked to these potentials. For instance, the unsubstituted Ir(ppy)3 is a potent photo-reductant, with an excited-state reduction potential (E*red) of -1.73 V vs SCE, enabling it to reduce substrates that are difficult to reduce in the ground state. nih.gov The introduction of the electron-withdrawing -CF3 groups in this compound makes the complex more difficult to oxidize and easier to reduce in the ground state. Consequently, the excited state of this compound is expected to be a stronger oxidant and a weaker reductant compared to Ir(ppy)3. These values are critical for predicting the thermodynamic feasibility of electron transfer steps in a proposed photocatalytic cycle.

Photophysical Mechanisms and Excited State Dynamics

Photoexcitation Pathways and Intersystem Crossing (ISC) Efficiency

Upon absorption of light, Ir(p-CF3-ppy)3 is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). This initial excitation populates singlet metal-to-ligand charge transfer (¹MLCT) states or ligand-centered (¹LC) π-π* transitions. researchgate.netresearchgate.net Due to the presence of the heavy iridium atom, strong spin-orbit coupling (SOC) is induced. researchgate.netresearchgate.net This strong SOC facilitates highly efficient intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). researchgate.netrecercat.catresearchgate.net

The ISC in iridium complexes like this compound is an extremely rapid and efficient process. researchgate.netnih.gov Theoretical calculations on the parent compound, Ir(ppy)₃, predict an ISC rate constant on the order of 6.9 × 10¹² s⁻¹, which is more than six orders of magnitude faster than radiative decay from the singlet state. nih.gov This ultrafast ISC leads to a triplet quantum yield approaching unity, meaning nearly every absorbed photon results in the formation of a triplet exciton (B1674681). nih.gov The introduction of trifluoromethyl (CF₃) groups, as in this compound, influences the excited state dynamics but the fundamental efficiency of the ISC process remains a key characteristic. scispace.com

Triplet Exciton Generation and Utilization

Following the highly efficient intersystem crossing, a triplet exciton is generated, localized on the molecule. This excited state is typically a triplet metal-to-ligand charge transfer (³MLCT) state, involving an electron transfer from the iridium 5d orbitals to the π* orbitals of the phenylpyridine ligands. researchgate.netuq.edu.au The triplet state of this compound is long-lived, which allows it to participate in various bimolecular processes before decaying. rsc.orgchemrxiv.org

These generated triplet excitons are utilized in several ways:

Phosphorescence: The triplet exciton can decay radiatively back to the singlet ground state, emitting light in a process known as phosphorescence. This is the basis for its use in OLEDs. ossila.comspiedigitallibrary.org

Energy Transfer: The triplet exciton can transfer its energy to another molecule in a process called triplet-triplet energy transfer (TTET). whiterose.ac.ukacs.org This is a key step in photosensitization, where this compound acts as a photocatalyst to activate a substrate that cannot be directly excited by visible light. whiterose.ac.ukchemrxiv.org

Electron Transfer (Photoredox Catalysis): The excited state of the complex is a potent oxidizing or reducing agent. The excited complex, *this compound, can engage in single-electron transfer (SET) with a substrate, initiating a redox reaction. rsc.orgnih.govacs.org For instance, the excited state can be reductively quenched (accepting an electron) or oxidatively quenched (donating an electron), depending on the reaction partner. researchgate.netuliege.be

The long lifetime and high energy of the triplet state make this compound a versatile tool in organic synthesis and materials science. rsc.orgnih.gov

Radiative Decay Processes: Phosphorescence Characteristics

The radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀) results in phosphorescence, a key characteristic of this compound.

The introduction of trifluoromethyl (-CF₃) groups onto the phenylpyridine ligands is a common strategy for tuning the emission properties of iridium complexes. spiedigitallibrary.org The -CF₃ group is a strong electron-withdrawing group. Its presence on the phenyl ring of the ppy ligand lowers the energy of the highest occupied molecular orbital (HOMO), which has significant metal d-orbital character, to a greater extent than the lowest unoccupied molecular orbital (LUMO), which is primarily localized on the π* orbitals of the ligand. acs.org

This stabilization of the HOMO leads to a larger HOMO-LUMO energy gap. acs.org As the emission energy is directly related to this gap, the trifluoromethylation results in a blue shift (a shift to a shorter wavelength) of the phosphorescence emission compared to the unsubstituted Ir(ppy)₃, which emits green light. spiedigitallibrary.org For example, Ir(p-CF₃-ppy)₃ exhibits an emission maximum that is shifted to a higher energy (shorter wavelength) compared to Ir(ppy)₃. spiedigitallibrary.org This tunability allows for the development of emitters for different colors, which is crucial for display technologies. spiedigitallibrary.orgnih.gov

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the phosphorescence process, defined as the ratio of photons emitted to photons absorbed. Iridium complexes are known for their high PLQYs. ossila.com Studies on fluorinated iridium complexes, including those with -CF₃ groups, have shown that they can exhibit very high quantum yields, often exceeding 0.6 and in some cases approaching 0.9 or higher. acs.orgscience.gov

The high PLQY of this compound is a direct consequence of the efficient ISC and the relatively fast radiative decay rate from the triplet state compared to non-radiative decay pathways. uq.edu.au Introducing solubilizing groups alongside trifluoromethyl groups has been shown to improve the PLQY in some cases by promoting better film morphology and reducing quenching effects. tandfonline.com

Table 1: Photophysical Data for Selected Iridium(III) Complexes

| Compound | Emission Max (nm) | PLQY (Φ) | Lifetime (µs) | Solvent/Matrix |

|---|---|---|---|---|

| Ir(p-CF₃-ppy)₃ | ~470, 500 | Not specified | Not specified | Dichloromethane (B109758) |

| Ir-CF₃ | 563 | 0.61 | 7.4 | Methanol (B129727) (degassed) |

Note: Data is compiled from various sources and measurement conditions can affect the values. "Ir-CF₃" refers to a related heteroleptic complex [Ir(ppy-CF₃)₂(bipy)]⁺. spiedigitallibrary.orgacs.org

The phosphorescence lifetime (τ) is the average time the molecule spends in the excited triplet state before emitting a photon. For phosphorescent materials, these lifetimes are typically in the microsecond (µs) range. researchgate.net The lifetime of the unsubstituted Ir(ppy)₃ is approximately 1.5-2.1 µs. researchgate.netacs.org

For this compound and related fluorinated complexes, lifetimes are also found in the microsecond scale. For example, a related complex, Ir–CF₃, showed a long lifetime of 7.4 µs in degassed methanol. acs.org These long lifetimes are beneficial for photocatalytic applications as they provide a larger window for the excited state to interact with substrates. researchgate.netrsc.org Femtosecond time-resolved spectroscopy has been used to probe the initial dynamics, showing that the triplet state is populated on a sub-picosecond timescale, after which it decays via the much slower phosphorescence process. researchgate.net

Non-Radiative Decay Pathways and Their Suppression

These ³MC states are characterized by distorted geometries, often involving the elongation of one of the Ir-ligand bonds. uq.edu.auresearchgate.net When the energy barrier between the ³MLCT and ³MC states is small, thermal energy at room temperature can be sufficient to populate the non-emissive ³MC state, leading to efficient non-radiative decay and quenching of the phosphorescence. uq.edu.au Fluorination, while blue-shifting the emission, can sometimes lower the energy barrier to this detrimental ³MC state, posing a challenge for designing stable, deep-blue emitters. researchgate.net

Suppressing these non-radiative pathways is crucial for achieving high PLQY. Strategies to achieve this include:

Rigidifying the Ligand Structure: Designing ligands that are sterically rigid can increase the energy barrier to the distorted ³MC state, thus suppressing this non-radiative channel.

Molecular Packing: In the solid state (as in OLED films), controlling the molecular packing can prevent the formation of aggregates or excimers that may have lower emission efficiencies or different, non-radiative decay pathways. tandfonline.comuq.edu.au

Minimizing Vibrational Quenching: Reducing the interaction of the excited state with high-frequency vibrations (e.g., C-H bonds) in the molecule or the surrounding environment can also decrease non-radiative decay rates.

By carefully designing the molecular structure, it is possible to minimize these non-radiative decay pathways and maximize the efficiency of the desired phosphorescent emission. uq.edu.au

Vibrational Relaxation and Internal Conversion

Once a molecule like this compound is promoted to an excited electronic state, it often resides in a higher vibrational level of that state. montana.edu Vibrational relaxation is an extremely rapid, non-radiative process where the excited molecule loses excess vibrational energy as heat to its surrounding environment, such as a solvent or a solid-state matrix. montana.eduedinst.com This process, occurring on a timescale of 10⁻¹² to 10⁻¹⁰ seconds, is generally much faster than electronic transitions, ensuring that subsequent electronic processes, like fluorescence or intersystem crossing, typically originate from the lowest vibrational level of an excited state. montana.eduedinst.com

Internal conversion (IC) is another non-radiative pathway, defined as a transition between two electronic states of the same spin multiplicity (e.g., from a higher singlet state S₂ to a lower one S₁). edinst.comlibretexts.org This process is highly efficient when vibrational energy levels of the two electronic states overlap. libretexts.org For iridium complexes, following initial photoexcitation to a higher singlet state, a combination of rapid internal conversion and vibrational relaxation quickly populates the lowest-lying singlet excited state (S₁). scispace.com

The subsequent and most critical step is intersystem crossing (ISC), a transition between states of different spin multiplicity (i.e., from a singlet to a triplet state). Due to the significant spin-orbit coupling in iridium complexes, this process is exceptionally fast. acs.orgscispace.com Studies on analogous Ir(III) complexes show that after populating the ¹MLCT state, intersystem crossing to a triplet (³MLCT) manifold occurs on an ultrafast timescale, often less than 100 femtoseconds. scispace.com This is then followed by further vibrational relaxation within the triplet manifold, populating the lowest-lying triplet state (T₁) in approximately 1 picosecond. scispace.com It is from this T₁ state that phosphorescence occurs.

The sequence of events can be summarized as:

Photoexcitation: S₀ → Sₙ

Internal Conversion & Vibrational Relaxation: Sₙ → S₁ (lowest vibrational level)

Intersystem Crossing: S₁ → Tₙ

Internal Conversion & Vibrational Relaxation: Tₙ → T₁ (lowest vibrational level)

Phosphorescence: T₁ → S₀

Reverse Intersystem Crossing (RISC) Considerations

Reverse intersystem crossing (RISC) is the spin-forbidden energy transfer process from an excited triplet state (T₁) back to an excited singlet state (S₁). chemrxiv.org This process is the cornerstone of thermally activated delayed fluorescence (TADF), where molecules with a very small energy gap between their S₁ and T₁ states (ΔE_ST) can use thermal energy to repopulate the singlet state from the triplet reservoir, leading to delayed fluorescence. chemrxiv.orgrsc.org

For traditional phosphorescent emitters like this compound and the parent fac-Ir(ppy)₃, RISC is generally not a significant deactivation pathway at room temperature. researchgate.net This is because the strong spin-orbit coupling that promotes efficient S₁ → T₁ intersystem crossing also results in a large separation between the singlet and triplet energy levels. acs.org This large ΔE_ST creates a substantial energy barrier that cannot be easily overcome by thermal energy, making the T₁ → S₁ transition highly improbable. ed.ac.uk Therefore, the excited state population remains in the triplet state, deactivating primarily through phosphorescence or non-radiative decay, rather than returning to the singlet state. researchgate.net The inefficiency of RISC in these complexes ensures their high phosphorescence quantum yields.

Exciton-Exciton Annihilation Processes

At high excitation densities, such as those encountered in high-brightness organic light-emitting diodes (OLEDs), bimolecular quenching processes known as exciton-exciton annihilation (EEA) become significant loss mechanisms. uea.ac.ukosti.gov EEA occurs when two excited molecules (excitons) interact, leading to the non-radiative deactivation of one of them. uea.ac.uk This process is a major contributor to the "efficiency roll-off" observed in phosphorescent OLEDs, where the quantum efficiency decreases as the current density increases. osti.govresearchgate.net

Triplet-Triplet Annihilation (TTA) Mechanisms

Triplet-triplet annihilation (TTA) is the predominant exciton-exciton annihilation process in phosphorescent devices based on Ir(III) complexes. osti.govuq.edu.au Due to the long lifetime of triplet excitons (on the order of microseconds for phosphorescent emitters), they are more likely to encounter each other at high concentrations than short-lived singlet excitons. nih.gov The TTA process involves the interaction of two triplet excitons (T₁), which can result in several outcomes:

T₁ + T₁ → S₁ + S₀ T₁ + T₁ → Tₙ + S₀

Singlet-Singlet Annihilation on Host Materials

In typical OLEDs, phosphorescent emitters like this compound are doped into a host material, such as 4,4′-bis(N-carbazolyl)biphenyl (CBP), at a specific concentration. researchgate.netuq.edu.au While electrical excitation generates both singlet and triplet excitons in a 1:3 ratio, the triplets are efficiently harvested by the phosphorescent guest. snu.ac.kr The singlet excitons, however, are primarily formed on the host molecules. uq.edu.au

Singlet-singlet annihilation can occur when two singlet excitons on adjacent host molecules interact before the energy can be transferred to a guest molecule. uq.edu.au This process (S₁ + S₁ → Sₙ + S₀ → S₁ + S₀ + heat) results in the non-radiative loss of a singlet exciton. The likelihood of this process depends on the diffusion length of singlet excitons in the host and the concentration of the guest dopant. researchgate.netuq.edu.au At higher guest concentrations, the distance between host and guest molecules decreases, facilitating faster Förster energy transfer from the host's singlet state to the guest. This rapid energy transfer can outcompete singlet-singlet annihilation on the host. uq.edu.au However, at low guest concentrations or very high brightness levels, singlet-singlet annihilation in the host material can become a relevant efficiency loss channel. uq.edu.auuq.edu.au

Concentration-Dependent Photophysical Behavior and Quenching Phenomena

The concentration of the phosphorescent dopant in a host matrix significantly influences the photophysical properties and efficiency of the material. While doping is necessary to minimize self-quenching and aggregation, the concentration must be optimized. uq.edu.au

At very low concentrations, the distance between emitter molecules is large, preventing intermolecular quenching processes. As the concentration of the Ir(III) complex increases, the average distance between molecules decreases, leading to a higher probability of concentration quenching or self-quenching . aps.org This phenomenon leads to a reduction in the photoluminescence quantum yield (PLQY) and a shortening of the excited-state lifetime.

Studies on phosphorescent Ir(III) complexes have demonstrated that the concentration-quenching rate constant (k_cq) follows an R⁻⁶ dependence, where R is the average intermolecular distance between dopant molecules. aps.org This relationship strongly indicates that the quenching mechanism is governed by a dipole-dipole interaction, consistent with the Förster resonance energy transfer (FRET) model. aps.org In this model, an excited molecule (donor) non-radiatively transfers its energy to a nearby ground-state molecule (acceptor) of the same type, which may act as a quenching site, possibly due to being part of an aggregate or forming a less emissive excimer state. researchgate.net

Table 4.6.1: Stern-Volmer Quenching Constants for fac-Ir(ppy)₃ The Stern-Volmer equation describes the relationship between luminescence intensity and the concentration of a quencher. Below are examples of quenching constants for the parent complex fac-Ir(ppy)₃ with various quenchers, illustrating its susceptibility to quenching.

| Quencher | Stern-Volmer Constant (K_sv) [M⁻¹] | Quenching Type | Reference |

| Diethylbromomalonate | ~150 | Oxidative | researchgate.net |

| Bromoacetonitrile | ~150 | Oxidative | researchgate.net |

| Indole | < 10 | Reductive | researchgate.net |

| Hantzsch Ester | Non-linear | Reductive | researchgate.net |

This data for the parent complex fac-Ir(ppy)₃ illustrates general quenching behavior. Values for Ir(p-CF3-ppy)₃ would be similar but influenced by the electron-withdrawing -CF₃ groups.

Aggregation of dopant molecules, which is more likely at higher concentrations, can create sites that have lower emission efficiencies or act as traps for excitons, further contributing to quenching. uq.edu.auresearchgate.net

Temperature-Dependent Photophysical Analysis

The photophysical properties of fac-Ir(ppy)₃ and its derivatives are highly sensitive to temperature. acs.orguq.edu.au This dependence arises from the nature of the lowest-lying triplet excited state (T₁), which is not a single level but is split into three distinct, non-degenerate sublevels (I, II, and III) due to spin-orbit coupling in the C₁ symmetry of the molecule in a matrix. acs.orguq.edu.au

These three sublevels are very close in energy but possess markedly different radiative and non-radiative decay rates, and thus different intrinsic lifetimes. acs.orguq.edu.au At very low temperatures (e.g., < 4 K), emission occurs primarily from the lowest-energy sublevel (I), which has the longest lifetime. acs.org As the temperature increases, the higher-energy sublevels (II and III), which have much shorter lifetimes, become thermally populated according to the Boltzmann distribution. uq.edu.au

A significant decrease in the measured phosphorescence lifetime as temperature rises. uq.edu.au

Changes in the shape and peak position of the emission spectrum. uq.edu.au

For fac-Ir(ppy)₃, detailed low-temperature spectroscopy has allowed for the characterization of these triplet sublevels. acs.orguq.edu.au While the photoluminescence quantum yield of fac-Ir(ppy)₃ is nearly 100% over a broad temperature range (80 K to 370 K), it does decrease slightly at cryogenic temperatures (to ~88% at 1.5 K) as only the lowest, slowest-emitting sublevel is populated. acs.org For other, bluer-emitting Ir(III) complexes, thermal deactivation to a non-emissive metal-centered (³MC) state can become a significant quenching pathway at higher temperatures, but this barrier is very high for the stable fac-Ir(ppy)₃ complex. researchgate.net

Table 4.7.1: Triplet Sublevel Properties for fac-Ir(ppy)₃ in a THF Matrix

| Property | Sublevel I | Sublevel II | Sublevel III |

| Energy Separation (from I) | 0 cm⁻¹ | 13.5 cm⁻¹ | 83 cm⁻¹ |

| Intrinsic Lifetime (τ) | 145 µs | 11 µs | 750 ns |

(Data sourced from Finkenzeller and Yersin as reported in uq.edu.au)

This multi-level excited state model is essential for accurately describing the complex photophysical behavior of this compound and related compounds.

Charge Transport and Recombination Dynamics in Optoelectronic Architectures

Exciton (B1674681) Formation Mechanisms in Guest-Host Systems

Excitons, the bound electron-hole pairs responsible for light emission, can be formed on the Ir(p-CF3-ppy)3 guest molecules through several competing pathways within the host matrix. These pathways include energy transfer from host excitons, direct charge carrier trapping on the guest, and energy transfer from host-host exciplex states.

Förster Resonance Energy Transfer (FRET) is a non-radiative, long-range dipole-dipole coupling mechanism through which an excited donor molecule (the host) transfers its energy to a ground-state acceptor molecule (the guest). mdpi.com The efficiency of this process is highly dependent on the spectral overlap between the emission spectrum of the host and the absorption spectrum of the guest, as well as the distance between the two molecules.

In systems employing this compound, an efficient FRET process requires that the host material, upon forming an exciton, emits light in a wavelength range that this compound can strongly absorb. The trifluoromethyl (-CF3) groups on the phenylpyridine ligands are strong electron-withdrawing groups. This substitution stabilizes the Highest Occupied Molecular Orbital (HOMO) energy level of the complex, leading to a wider energy gap and a blue shift in its emission compared to the parent compound, Ir(ppy)3. This alteration in the absorption and emission profile of the guest molecule is a critical consideration for selecting a host material to ensure sufficient spectral overlap for efficient FRET to occur.

A significant pathway for exciton formation is the direct trapping of charge carriers (holes and electrons) by the this compound guest molecules dispersed within the host matrix. nih.gov In many common host materials, the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the this compound guest lie within the energy gap of the host. uq.edu.au

The electron-withdrawing nature of the -CF3 groups lowers the HOMO energy level of this compound. This makes the guest molecule an effective trap for holes migrating through the host's HOMO level. Similarly, electrons traveling through the host's LUMO can be captured by the LUMO of the this compound molecule. Once a single guest molecule traps both a hole and an electron, they can recombine directly on the this compound site to form a triplet exciton, which then radiatively decays to produce light. This mechanism is particularly dominant in systems where the energy level alignment creates significant trapping depths for both charge carriers on the guest molecule. nih.gov

In systems utilizing a co-host architecture, comprising both a hole-transporting material (HTM) and an electron-transporting material (ETM), an excited-state complex known as an exciplex can form at the interface between the two host materials. nih.gov An exciplex is a transient, bimolecular species formed between an excited molecule and a ground-state molecule of a different species. oldcitypublishing.com

This exciplex possesses its own characteristic emission energy, which is typically lower than that of either individual host material. This exciplex can then act as the energy donor, transferring its energy to the this compound guest molecule. whiterose.ac.uk For this process to be efficient, the emission energy of the exciplex must be greater than the absorption energy of the this compound guest. This pathway can be particularly effective as it can broaden the recombination zone within the emissive layer and potentially lead to higher device efficiencies.

Charge Carrier Transport Mechanisms within Blended Films

The transport of holes and electrons through the blended emissive layer is a critical factor influencing device efficiency and operational voltage. The introduction of this compound into a host matrix profoundly alters the charge transport characteristics, with the guest molecules acting as either charge traps or active transport sites, largely dependent on their concentration.

The mobility of charge carriers in guest-host blends is a complex function of guest concentration. For the parent compound Ir(ppy)3, blending it in low concentrations (1-10 wt%) into a host like TCTA has been shown to decrease hole mobility by up to two orders of magnitude compared to the neat host film. uq.edu.au This reduction is attributed to the guest molecules acting as hole traps. uq.edu.au

Conversely, the presence of the electron-withdrawing -CF3 groups in this compound can enhance the electron mobility of the complex itself. Studies on similar Ir(III) complexes have shown that such substitutions improve electron transport properties. While specific mobility data for this compound blends is not widely tabulated, the general trends observed for Ir(ppy)3 provide a strong basis for understanding its behavior. For instance, in Ir(ppy)3:TCTA blends, it has been found that electron mobilities are measurable and are of a similar magnitude to the hole mobilities, suggesting that at certain concentrations, charge transport for both carriers can occur predominantly on the guest molecules. uq.edu.au This leads to a more balanced charge transport within the emissive layer, which is crucial for achieving high efficiency.

Table 1: Charge Mobility in Ir(ppy)3:Host Blends (Illustrative Data)

| Host Material | Guest | Guest Conc. (wt%) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Mobility Balance (µh/µe) |

|---|---|---|---|---|---|

| TCTA | - | 0 | ~10-4 | Not Reported | - |

| TCTA | Ir(ppy)3 | 5 | ~10-6 | ~10-6 | ~1 |

| TCTA | Ir(ppy)3 | 10 | ~10-6 | ~10-6 | ~1 |

| TCTA | Ir(ppy)3 | 50 | ~10-5 | ~10-5 | ~1 |

| CBP | Ir(ppy)3 | 6 | Similar to neat CBP | Not Reported | - |

Note: This table is based on data for the parent compound Ir(ppy)3 to illustrate general trends. The -CF3 substitution in this compound is expected to enhance electron mobility.

The function of this compound within the host matrix transitions from being predominantly a charge trap to a charge transport site as its concentration increases. uq.edu.au

At Intermediate to High Concentrations (> 5-10 wt%): As the concentration of this compound increases, the average distance between guest molecules decreases. This leads to the formation of molecular clusters and eventually continuous pathways through the film. uq.edu.aunih.gov Once these "percolation pathways" are established, charge carriers can hop directly from one guest molecule to another, bypassing the host matrix. uq.edu.au In this scenario, the this compound molecules themselves form the primary medium for charge transport. Studies on the analogous Ir(ppy)3 have shown that at higher concentrations, transport of both holes and electrons can occur mostly on the guest molecules. uq.edu.au This transition from trapping to transport site is a key factor in optimizing the guest concentration for balanced charge flux and high recombination efficiency in OLED devices. nih.gov

Percolation Pathways and Connectivity of Guest Molecules

In typical phosphorescent OLEDs, this compound is dispersed as a guest in a host material matrix at concentrations ranging from 3-15 wt% to mitigate concentration quenching. rsc.org Contrary to a model of perfectly isolated guest molecules, studies and simulations on the analogous Ir(ppy)3 system reveal that dopant molecules begin to form clusters even at low concentrations. rsc.orgsmolecule.com As the concentration of the guest increases, these clusters can grow and connect, forming continuous "percolation pathways" through the film. smolecule.com

This connectivity raises the critical question of how this compound contributes to long-range charge transport. smolecule.comresearchgate.net At very low concentrations, each guest molecule can act as an isolated trap, impeding charge mobility. smolecule.com As clusters form with increasing concentration, they provide small pathways for charges to hop between adjacent guest molecules, a mechanism known as guest-to-guest hopping. smolecule.com If the concentration is sufficiently high, these pathways can span significant portions of the device, allowing for direct charge transport through the guest material. smolecule.com However, there exists an optimal concentration range; kinetic Monte Carlo transport models for Ir(ppy)3 have shown that a distinct mobility minimum can occur at approximately 10 wt. %, where interconnected clusters create a high number of effective trap states before a full, efficient percolation network is established. smolecule.comresearchgate.net This suggests that device performance is optimized when there is significant charge trapping on the guest molecules to ensure efficient recombination, while minimizing intermolecular interactions that lead to quenching. researchgate.net

Charge Recombination Zone Control and Optimization

The charge recombination zone (CRZ) is the region within the emissive layer where electrons and holes meet to form excitons, which then radiatively decay on the this compound molecules to produce light. For optimal efficiency and device lifetime, it is crucial to control the location and width of this zone. Typically, the CRZ is centered on the emissive layer where the dopant is located. researchgate.net

A narrow recombination zone can lead to high exciton densities, which increases the probability of efficiency-reducing bimolecular annihilation processes like triplet-triplet annihilation. rsc.org One effective strategy to mitigate this is to engineer a graduated dopant concentration profile across the emissive layer. By varying the blend ratio of this compound within the host material, the distribution of guest molecules can be controlled. This graduated profile has been shown to broaden the recombination zone, thereby lowering the local concentration of excitons and reducing the rate of second-order annihilation events, leading to improved device efficiency. rsc.org

Impact of Host Material Properties on Charge Dynamics

The choice of host material is paramount as its properties directly influence the charge dynamics of the embedded this compound guest. The host matrix is not merely a passive scaffold but an active component that dictates charge injection, transport, and the efficiency of energy transfer to the dopant.

Efficient electroluminescence relies on the effective trapping of both electrons and holes on the guest this compound molecules. This is governed by the relative alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host and guest materials. smolecule.com The trifluoromethyl (-CF3) groups on the ppy ligands are strongly electron-withdrawing, which has the primary effect of stabilizing (lowering) the HOMO energy level of this compound. researchgate.net

For efficient hole trapping, the HOMO level of the host should be lower (more negative on the energy scale) than that of this compound, creating an energetic barrier that confines holes on the guest. Conversely, for electron trapping, the LUMO level of the host should be higher (less negative) than that of the guest. The energy difference between the respective orbitals determines the trapping depth for holes and electrons. smolecule.comsigmaaldrich.com Proper alignment ensures that charge recombination occurs preferentially on the phosphorescent guest, maximizing the quantum efficiency of light emission.

| Compound | Role | HOMO (eV) | LUMO (eV) |

| This compound | Guest Emitter | -5.5 | -1.8 |

| CBP | Host | -6.0 | -2.9 |

| mCP | Host | -5.9 | -2.4 |

| TCTA | Host | -5.83 | -2.43 |

Table 1: Representative HOMO/LUMO energy levels for this compound and common host materials. Data compiled from multiple sources. smolecule.comossila.comossila.comossila.com

Beyond energy level alignment, direct molecular interactions at the host-guest interface play a subtle but significant role in device performance. These non-covalent interactions, which can be either attractive or repulsive, can influence the orientation of the guest molecules within the host matrix during film deposition. researchgate.net The specific binding geometry between host and dopant molecules can affect the orientation of the emitter's transition dipole moment. researchgate.net While specific studies on this compound are limited, research on similar heteroleptic iridium complexes shows that a linear binding geometry can induce a horizontal alignment of the dipole moment, which is beneficial for light outcoupling efficiency in OLEDs. researchgate.net Therefore, the chemical nature and polarity of the host can directly modulate the emissive properties of the this compound dopant. researchgate.net

Influence of Film Morphology on Charge Transport and Luminescence

The microscopic structure and arrangement of molecules in the solid state, known as film morphology, is a critical determinant of the optoelectronic properties of the emissive layer. The distribution of this compound within the host, the degree of crystallinity, and the presence of aggregates can profoundly impact charge carrier mobility and luminescent efficiency.

The assumption of a perfectly uniform dispersion of guest molecules in a host is an oversimplification. Molecular dynamics simulations and experimental evidence for similar systems show that this compound molecules tend to aggregate or form clusters within the host matrix, even at typical doping concentrations of 5-10 wt.%. rsc.orgresearchgate.netsigmaaldrich.com This clustering has a dual effect on charge transport. On one hand, it enables the aforementioned guest-to-guest hopping, providing pathways for charge carriers that are trapped on the dopant molecules. smolecule.com

Compound Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | fac-tris(2-(4-(trifluoromethyl)phenyl)pyridine)iridium(III) |

| Ir(ppy)3 | fac-tris(2-phenylpyridine)iridium(III) |

| CBP | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl |

| mCP | 1,3-Bis(N-carbazolyl)benzene |

| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine |

| Ir(ppy)2tmd | bis(2-phenylpyridine)(2,2,6,6-tetramethyl-3,5-heptanedionate)iridium(III) |

Molecular Dynamics Simulations for Morphological Insights

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the morphology of amorphous thin films used in optoelectronic devices. For phosphorescent emitters like tris[2-(4-trifluoromethylphenyl)pyridinato-C2,N]iridium(III) (this compound), understanding the spatial arrangement and intermolecular interactions within a host matrix is crucial for elucidating the mechanisms of charge transport and recombination. While direct and extensive MD simulation data for this compound is not broadly available in the public domain, valuable insights can be drawn from studies on the closely related and widely researched parent compound, fac-tris(2-phenylpyridine)iridium (Ir(ppy)3). The methodologies and general findings from these studies are considered largely transferable to its derivatives.

MD simulations, often combined with kinetic Monte Carlo (kMC) models, provide an atomistic-level view of the guest-host landscape. researchgate.netaip.org This multiscale modeling approach allows researchers to bridge the gap between molecular properties and macroscopic device characteristics. tue.nlaip.org The process typically begins with the construction of a simulation box containing a mixture of host and guest molecules at a desired concentration, followed by an equilibration process to generate a realistic amorphous morphology. uq.edu.auosti.gov

Detailed research has shown that even at low concentrations, phosphorescent emitters like Ir(ppy)3 are not uniformly dispersed within the host material but tend to form clusters. aip.orguq.edu.au These aggregates can significantly influence the charge transport dynamics. For instance, MD simulations of Ir(ppy)3 in a 4,4′-bis(N-carbazolyl)biphenyl (CBP) host have revealed that at concentrations as low as 5 wt.%, the emitter molecules can form interconnected pathways. researchgate.netaip.org Such connectivity raises important questions about the role of the iridium complexes in the long-range transport of charge carriers. researchgate.net

The insights gained from these simulations are critical for understanding charge trapping and recombination phenomena. The iridium complexes, due to their ionization potentials and electron affinities relative to the host material, can act as trap sites for both holes and electrons. researchgate.netuq.edu.au The formation of molecular clusters, as revealed by MD simulations, can create a higher density of these trap states. aip.org Kinetic Monte Carlo simulations built upon these simulated morphologies have shown that charge mobility can exhibit a distinct minimum at a specific guest concentration (e.g., ~10 wt.% for Ir(ppy)3 in CBP), which is attributed to the increased number of trap states formed by these interconnected guest complexes. researchgate.netaip.org

The following tables summarize typical parameters used in MD simulations for such systems and illustrate the conceptual relationship between emitter concentration and charge transport properties as derived from these computational studies.

Table 1: Typical Parameters for Molecular Dynamics Simulations of Host-Guest Systems

This table outlines common parameters used in all-atom MD simulations to generate the amorphous morphology of an emissive layer.

| Parameter | Description | Typical Value/Software |

| Simulation Package | Software used to perform the MD simulations. | GROMACS, LAMMPS |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | OPLS-AA, GAFF |

| System Size | The dimensions of the simulation box and the number of molecules. | e.g., 30 nm x 30 nm x 40 nm; thousands of molecules |

| Deposition Method | The protocol used to mimic the physical vapor or solution-based deposition process. | Random sequential deposition onto a substrate (e.g., graphene) |

| Equilibration | The process of relaxing the simulated structure to a stable, low-energy state. | Annealing cycles (heating and cooling) under NVT or NPT ensembles |

| Simulation Time | The duration of the simulation run to ensure adequate sampling of the conformational space. | Nanoseconds (ns) to microseconds (µs) |

Table 2: Conceptual Impact of Emitter Concentration on Morphological and Charge Transport Properties

This table conceptualizes the findings from combined MD and kMC simulations, showing how the concentration of an iridium-based emitter in a host matrix affects film morphology and charge mobility.

| Emitter Concentration | Morphological Characteristics (from MD) | Charge Transport Implications (from kMC) |

| Low (e.g., 1-5 wt.%) | Emitters are mostly isolated with some small clusters. | Emitters act as individual charge traps; mobility is dominated by the host material but reduced by trapping. |

| Moderate (e.g., 6-10 wt.%) | Significant clustering and formation of interconnected emitter pathways. | Increased density of trap states; mobility reaches a minimum due to efficient charge trapping in emitter clusters. |

| High (e.g., >10 wt.%) | A percolating network of emitters may form throughout the host matrix. | Charge transport can occur via hopping between emitter sites; mobility may increase again as guest-guest transport becomes dominant. |

These simulation-based findings are crucial for optimizing the performance of optoelectronic devices. For example, in Organic Light-Emitting Diodes (OLEDs), a guest concentration below 10 wt.% is often used to minimize efficiency losses from triplet-triplet annihilation. researchgate.netaip.org The morphological insights from MD simulations confirm that at these concentrations, significant charge trapping on the emitter molecules is a key operational mechanism. researchgate.net By providing a detailed picture of the molecular-level organization, MD simulations guide the rational design of host-guest systems to achieve balanced charge transport and efficient recombination, ultimately leading to improved device efficiency and stability. mit.edu

Advanced Spectroscopic and Electrochemical Characterization for Mechanistic Elucidation

Steady-State Absorption and Emission Spectroscopy: Detailed Mechanistic Interpretations

Steady-state absorption and emission spectroscopy provide foundational insights into the electronic structure and transitions of Ir(p-CF3-ppy)3.

Analysis of Absorption Bands (e.g., 1LC, 1MLCT, 3MLCT)

The UV-visible absorption spectrum of this compound is characterized by distinct bands corresponding to different electronic transitions. d-nb.inforesearchgate.netresearchgate.net Intense absorption bands observed at higher energies (typically below 350 nm) are assigned to spin-allowed ligand-centered (¹LC) π-π* transitions within the 2-(4-(trifluoromethyl)phenyl)pyridine ligands. d-nb.inforesearchgate.net Weaker absorption features at lower energies, extending into the visible region, are attributed to metal-to-ligand charge transfer (MLCT) transitions. d-nb.inforesearchgate.net

These MLCT bands are a result of electron transfer from the iridium d-orbitals to the π* orbitals of the ligands. researchgate.net The absorption spectrum typically shows spin-allowed ¹MLCT transitions, and even weaker spin-forbidden ³MLCT transitions, which become partially allowed due to the significant spin-orbit coupling induced by the heavy iridium atom. d-nb.inforesearchgate.netresearchgate.net The introduction of the electron-withdrawing trifluoromethyl (-CF3) group on the phenylpyridine ligand can lead to a redshift in the MLCT absorption bands. d-nb.info

| Complex | Absorption Band (nm) | Assignment | Reference |

|---|---|---|---|

| This compound | ~350-550 | ¹MLCT and ³MLCT | ucf.edu |

| Ir(ppy)3 | <300 | ¹LC (π-π) | researchgate.net |

| Ir(ppy)3 | ~375 | ¹MLCT (d-π) | researchgate.net |

| Ir(ppy)3 | 430-500 | ³MLCT | researchgate.net |

| [Ir(Fppy)2(dmb)]+ | ~300-450 | ¹MLCT and ¹LC | acs.org |

Deconvolution of Emission Spectra and Vibronic Progression

The emission spectrum of this compound is typically broad and unstructured at room temperature, which is characteristic of emission from a triplet MLCT excited state. acs.org At low temperatures, such as 77 K, the emission spectrum often resolves into a more structured profile, revealing a vibronic progression. princeton.edu This progression arises from the coupling of the electronic transition with vibrational modes of the molecule, particularly the C=C stretching modes of the aromatic ligands. unibo.it

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy is crucial for elucidating the dynamics of the excited states, from their initial formation to their eventual decay.

Transient Absorption Spectroscopy for Excited State Evolution

Transient absorption (TA) spectroscopy is a powerful tool to monitor the evolution of excited states on ultrafast timescales. scispace.com Upon photoexcitation of this compound and similar iridium complexes, a series of processes occur. scispace.com Intersystem crossing (ISC) from the initially populated singlet excited states to the triplet manifold is extremely rapid, often occurring on the femtosecond timescale. scispace.com

Following ISC, the TA spectra reveal the presence of the triplet excited state. scispace.com For some heteroleptic iridium complexes, subsequent processes such as vibrational relaxation and ligand-to-ligand charge transfer can be observed on the picosecond timescale. scispace.com The kinetics of these deactivation processes are influenced by the nature of the ligands attached to the iridium center. scispace.com For instance, the presence of electron-withdrawing CF3 groups can affect the lifetime of the initial excited state. scispace.com

Time-Correlated Single Photon Counting (TCSPC) for Lifetime Measurements

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the lifetime of the phosphorescent excited state of this compound. worktribe.comnih.govuniklinikum-jena.de This method involves repeatedly exciting the sample with short pulses of light and measuring the arrival time of the first emitted photon relative to the excitation pulse. uniklinikum-jena.deedinst.com By building a histogram of these arrival times, a decay curve is generated, from which the excited-state lifetime can be accurately determined. edinst.com

The phosphorescence lifetime of this compound is a critical parameter, as it influences the efficiency of light emission. For related iridium complexes, lifetimes are typically in the microsecond range. researchgate.net For example, at room temperature, the three emissive triplet substates of a similar complex result in an average decay time of 2.1 µs. researchgate.net

| Complex | Lifetime (τ) | Technique | Conditions | Reference |

|---|---|---|---|---|

| Ir(ppy)3 | ~1.5 µs | Time-resolved photoluminescence | THF, degassed | acs.orgresearchgate.net |

| fac-Ir(ppy)3 | 2.1 µs (average) | Emission decay | THF, 300 K | researchgate.net |

| [Ir(dF(CF3)ppy)2(dtbpy)]X | 1.5-2.8 µs | Time-resolved spectroscopy | Varying solvent polarity | researchgate.net |

Photoelectron Emission Spectroscopy (PES) for Ionization Potentials

Photoelectron spectroscopy (PES) is an experimental technique that provides direct information about the energy levels of electrons in a molecule, including the highest occupied molecular orbital (HOMO). khanacademy.orglibretexts.org In a PES experiment, the sample is irradiated with high-energy photons (like UV or X-rays), causing the ejection of electrons. khanacademy.orgyoutube.com By measuring the kinetic energy of these photoelectrons, the binding energy of the electrons in the molecule can be determined. khanacademy.orgyoutube.com

The ionization potential, which is the energy required to remove an electron from the HOMO, can be directly measured using PES. libretexts.org This value is crucial for understanding the electron-donating properties of the complex and for designing efficient charge-transfer materials. For Ir(ppy)3, a related compound, the HOMO level has been reported to be around 5.6 eV. ossila.com The ionization potential provides essential data for aligning the energy levels in optoelectronic devices to ensure efficient charge injection and transport.

Cyclic Voltammetry (CV) for Redox Potentials and Excited State Energy Levels

Cyclic voltammetry is an indispensable tool for probing the redox behavior of photocatalysts like this compound. princeton.eduresearchgate.net It provides quantitative data on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are essential for predicting the feasibility of electron transfer steps in a catalytic cycle. kocsa.or.kr

The ground state redox potentials of this compound determine its ability to act as an oxidant or reductant in its resting state. The introduction of the electron-withdrawing trifluoromethyl (CF3) group on the phenyl ring of the ppy ligand significantly influences these potentials compared to the parent complex, Ir(ppy)3.

A representative study using cyclic voltammetry in acetonitrile (B52724) reported the half-wave potential for the oxidation of this compound to be +0.97 V versus the saturated calomel (B162337) electrode (SCE). This value indicates the energy required to remove an electron from the HOMO of the complex. The reduction potential, corresponding to the addition of an electron to the LUMO, is also a key parameter. While specific values for this compound can vary slightly depending on experimental conditions, the presence of the CF3 groups generally makes the complex easier to reduce compared to unsubstituted Ir(ppy)3. acs.org

Table 1: Ground State Redox Potentials of Selected Iridium(III) Photocatalysts

| Compound | E½(Ox) (V vs SCE) | E½(Red) (V vs SCE) | Solvent |

|---|---|---|---|

| This compound | +0.97 | Not specified | CH3CN |

| Ir(ppy)3 | +0.77 | -2.19 | CH3CN |

Data compiled from various sources. Note that direct comparison requires consistent experimental conditions.

Upon absorption of visible light, this compound is promoted to an excited state (This compound), which is both a stronger oxidant and a stronger reductant than the ground state. acs.orgaip.org The excited state redox potentials can be estimated from the ground state potentials and the zero-zero spectroscopic energy (E0-0), which corresponds to the energy of the excited state.

The excited state oxidation potential (Eox) and excited state reduction potential (Ered) are calculated as follows:

E*ox = Eox - E0-0

E*red = Ered + E0-0

For this compound, the excited state reduction potential (Ir(IV)/Ir(III)) has been reported as -2.03 V vs Fc+/Fc in MeCN. researchgate.net This highly negative potential underscores the potent reducing power of the excited state, enabling it to reduce substrates that are difficult to reduce with ground-state reagents. researchgate.net For instance, in a photocatalytic annulation reaction, this compound was shown to be an effective photoreductant. researchgate.net The reactivity of the excited state is directly correlated with these potentials. A more negative Ered indicates a greater driving force for reductive quenching, where the excited catalyst donates an electron to a substrate. Conversely, a more positive E*ox signifies a greater driving force for oxidative quenching, where the excited catalyst accepts an electron. The trifluoromethyl groups in this compound enhance its excited-state oxidizing power compared to Ir(ppy)3, making it a versatile catalyst for a broader range of transformations. acs.orgaip.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment beyond Basic Identification

High-resolution NMR spectroscopy is a powerful technique for the detailed structural characterization of organometallic complexes like this compound. fgupniisk.ru While basic 1H and 13C NMR provide initial confirmation of the ligand framework, more advanced techniques and detailed analysis are necessary for unambiguous stereochemical assignment and for probing subtle electronic effects. fgupniisk.ruorgsyn.org

For homoleptic tris-cyclometalated iridium complexes, two diastereomers are possible: the facial (fac) isomer, with C3 symmetry, and the meridional (mer) isomer, with C1 symmetry. In the fac isomer, the three pyridyl ligands are mutually cis, and the three phenyl ligands are also mutually cis. This high symmetry results in a simpler NMR spectrum, with only one set of resonances for the chemically equivalent ppy ligands. The mer isomer has lower symmetry, leading to a more complex spectrum with three distinct sets of resonances for the three inequivalent ppy ligands. The facial isomer is generally the thermodynamically more stable and predominantly formed product. orgsyn.org

High-resolution 1H NMR of fac-Ir(p-CF3-ppy)3 in CDCl3 would show distinct signals for the protons on the phenyl and pyridyl rings, with coupling patterns that can be fully assigned using two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). fgupniisk.ru 19F NMR is particularly informative for this complex, showing a single resonance for the three equivalent CF3 groups, confirming the fac geometry. The chemical shift of this signal provides insight into the electronic environment of the trifluoromethyl group.

Table 2: Representative NMR Data for fac-Ir(p-CF3-ppy)3

| Nucleus | Technique | Key Observations |

|---|---|---|

| 1H | 1D and 2D (COSY, NOESY) | A single set of aromatic signals confirming the equivalence of the three ligands. |

| 13C | 1D and 2D (HSQC, HMBC) | Resonances corresponding to the unique carbon atoms of the p-CF3-ppy ligand. |

This table represents expected data based on the known structure and symmetry of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Ligand Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.comedinst.com These techniques provide a unique "fingerprint" for the compound and offer valuable information about the strength and nature of the chemical bonds, particularly the iridium-ligand bonds.

For this compound, the IR spectrum is characterized by strong absorptions corresponding to the stretching and bending vibrations of the p-CF3-ppy ligand. The C-F stretching vibrations of the trifluoromethyl group are particularly prominent and typically appear in the region of 1100-1300 cm-1. The aromatic C=C and C=N stretching vibrations of the phenyl and pyridine (B92270) rings are observed in the 1400-1600 cm-1 region.

Raman spectroscopy, which relies on changes in polarizability during a vibration, provides complementary information. photothermal.comedinst.com Non-polar bonds often give rise to strong Raman signals. The positions of the vibrational bands in both IR and Raman spectra are sensitive to the coordination of the ligand to the iridium center. Changes in the vibrational frequencies upon complexation can be used to infer the strength of the Ir-C and Ir-N bonds. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes and to gain a deeper understanding of the bonding within the complex.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-F stretching | 1100 - 1300 | IR |

| Aromatic C=C/C=N stretching | 1400 - 1600 | IR, Raman |

| C-H stretching (aromatic) | 3000 - 3100 | IR, Raman |

This table provides a generalized overview of expected vibrational frequencies. nist.govuts.edu.au

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | fac-tris(2-(4-(trifluoromethyl)phenyl)pyridine)iridium(III) |

| Ir(ppy)3 | fac-tris(2-phenylpyridine)iridium(III) |

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate |

| ppy | 2-phenylpyridine (B120327) |

| dtbbpy | 4,4'-di-tert-butyl-2,2'-bipyridine |

| SCE | Saturated Calomel Electrode |

| Fc+/Fc | Ferrocene/Ferrocenium redox couple |

| MeCN | Acetonitrile |

| CDCl3 | Deuterated Chloroform |

Structure Property Relationships: Impact of Trifluoromethylation and Ligand Context

Systematic Ligand Modification Strategies for Tunable Properties

The modification of ligands is a primary strategy for tuning the optoelectronic properties of iridium(III) complexes. mdpi.comrsc.org By systematically altering the chemical structure of the ligands, researchers can precisely control the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color, quantum efficiency, and stability of the resulting complex. nih.gov While Ir(p-CF3-ppy)3 is a homoleptic complex with three identical ligands, the principles of ligand modification are foundational to understanding its properties relative to other iridium complexes. northeastern.edu Strategies include adding electron-donating or electron-withdrawing groups to the cyclometalating ligand or, in the case of heteroleptic complexes, modifying the ancillary ligand. acs.orgacs.orgosti.gov

Influence of Trifluoromethyl Substituents on Electronic Density Distribution

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group (EWG) that significantly influences the electronic structure of the complex. scispace.comd-nb.infoacs.org When attached to the phenyl ring of the ppy ligand, as in this compound, the -CF3 group inductively withdraws electron density. rsc.org This withdrawal of electrons has a profound stabilizing effect on the HOMO energy level, which is primarily localized on the iridium metal center and the phenyl rings of the ligands. acs.orgepfl.chumich.edu

Compared to the parent compound, fac-Ir(ppy)3, the introduction of the -CF3 groups in this compound leads to a stabilization of the HOMO energy by approximately 0.30 eV. umich.edu This increased oxidation potential makes the complex more resistant to oxidative degradation. Interestingly, while the -CF3 group is located on the phenyl ring where the HOMO is mainly localized, it also impacts the LUMO energy level, which is predominantly centered on the pyridine (B92270) portion of the ligand. epfl.ch The stabilization of both frontier orbitals results in the emission wavelength of this compound being only slightly blue-shifted compared to Ir(ppy)3, despite the strong electron-withdrawing nature of the substituent. umich.edu

| Compound | HOMO (eV) | LUMO (eV) | Emission λ (nm) | Source |

| fac-Ir(ppy)3 | -5.1 | -1.9 | 512 | umich.edu |

| fac-Ir(p-CF3-ppy)3 | -5.4 | -2.1 | 505 | umich.edu |

This is an interactive data table. Values are approximate and sourced from electrochemical and spectroscopic measurements.

Positional Isomer Effects of Trifluoromethyl Groups on Emission

The position of a substituent on the ligand framework can dramatically alter the photophysical properties of a complex. nih.gov For this compound, the trifluoromethyl group is in the para position (4-position) of the phenyl ring, relative to the carbon-iridium bond. This placement extends the electronic influence across the ligand. epfl.ch

Theoretical and experimental studies on related complexes show that substituents in the para position have a more significant impact on the electronic structure and emission wavelength compared to those in the meta position. acs.org For instance, placing an EWG para to the Ir-C bond effectively stabilizes the HOMO, leading to a blue shift in emission. acs.org In contrast, a substituent at the meta position may have a less pronounced effect, resulting in a smaller shift in emission color. nih.gov The consistent para-substitution in this compound ensures that each ligand contributes equally and maximally to the stabilization of the complex's frontier orbitals.

Ancillary Ligand Effects on Photophysical and Electroluminescent Characteristics

While this compound is a homoleptic complex and lacks a distinct ancillary ligand, the study of heteroleptic iridium complexes provides critical context for understanding structure-property relationships. In heteroleptic complexes of the type [Ir(C^N)2(L^X)], the ancillary ligand (L^X) plays a crucial role in fine-tuning the compound's characteristics. mdpi.comrsc.org

Correlation of Molecular Geometry with Electronic and Photophysical Properties

The three-dimensional arrangement of ligands around the central iridium atom defines the molecular geometry, which is inextricably linked to the complex's electronic and photophysical behavior. researchgate.net For tris-cyclometalated iridium complexes, this geometry is generally octahedral, but isomerism and distortions from this ideal geometry have profound consequences. northeastern.edunih.gov

Facial (fac) vs. Meridional (mer) Isomerism and its Impact

Homoleptic tris-cyclometalated complexes like this compound can exist as two distinct geometrical isomers: facial (fac) and meridional (mer). nih.govvedantu.com

In the facial (fac) isomer, the three nitrogen atoms of the pyridyl groups occupy one face of the octahedron, and the three carbon atoms of the phenyl rings occupy the opposite face. This results in a C3 axis of symmetry. nih.govresearchgate.net

In the meridional (mer) isomer, the three similar donor atoms (N or C) occupy a plane that bisects the octahedron. This arrangement is less symmetrical.

The fac isomer is thermodynamically more stable than the mer isomer. researchgate.netaip.org This stability is attributed to the electronic arrangement; in the fac isomer, the strongly trans-influencing phenyl groups are positioned opposite the weaker trans-influencing pyridyl nitrogens. In the mer isomer, one strong phenyl group is located trans to another strong phenyl group, which is an electronically less favorable configuration. aip.orgnih.gov

This difference in stability and structure leads to distinct photophysical properties. The fac isomers typically exhibit higher quantum efficiencies and narrower, more blue-shifted emission spectra compared to their mer counterparts. nih.govrsc.org The mer isomers are often easier to oxidize and have broader, red-shifted emissions. nih.gov For high-efficiency applications, the fac isomer is almost exclusively used.